N-(3-(Dimethylamino)propyl)benzamide
Description
N-(3-(Dimethylamino)propyl)benzamide (CAS: 53461-08-8 or 40948-30-9) is a tertiary amine-functionalized benzamide derivative. Its structure consists of a benzamide core linked to a 3-(dimethylamino)propyl chain. This compound is primarily used for laboratory research purposes, with identified roles in organic synthesis and material science . Key physicochemical properties include a molecular formula of C₁₂H₁₈N₂O, a molecular weight of 206.29 g/mol, and a calculated logP of ~1.86 (based on analogs) . The dimethylamino group enhances lipophilicity compared to primary amines, influencing solubility and reactivity.
Properties
CAS No. |
40948-30-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C12H18N2O/c1-14(2)10-6-9-13-12(15)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,13,15) |
InChI Key |
UKXSMVIDPJCDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Note: CAS numbers may vary by supplier.
Key Observations:
- Polarity and Solubility: The dimethylamino group in this compound increases lipophilicity (logP ~1.86) compared to N-(3-Aminopropyl)benzamide (logP 1.85), but the latter’s primary amine enhances hydrogen-bonding capacity (PSA 55.12) .
- Reactivity: Compounds with hydroxyl groups (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit N,O-bidentate coordination, enabling metal-catalyzed reactions, whereas the dimethylamino group in the target compound favors protonation-dependent interactions .
- Polymerization Potential: DMAPMA’s methacrylamide group allows copolymerization (e.g., with NIPAM for thermosensitive hydrogels), a feature absent in the benzamide core of the target compound .
Key Observations:
- Amidation Efficiency: The target compound’s synthesis mirrors standard benzamide protocols but requires careful control of stoichiometry to avoid over-alkylation of the dimethylamino group .
- Complexity in Heterocyclic Derivatives: Compounds like 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide involve multi-step functionalization, increasing synthetic difficulty compared to simpler benzamides .
Key Observations:
- Material Science : DMAPMA’s thermosensitivity enables selective flotation of lithium ores, outperforming traditional amines like dodecylamine .
- Biological Relevance: The dimethylamino group in the target compound may enhance blood-brain barrier permeability compared to primary amines, though this requires validation .
Key Observations:
- Reduced Reactivity: The tertiary amine in the target compound reduces corrosiveness compared to primary amines like N-(3-Aminopropyl)benzamide .
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